Cas no 2228622-45-3 (1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine)

1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine
- EN300-1969520
- 1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine
- 2228622-45-3
-
- インチ: 1S/C11H13F2N3/c1-16-6-7(5-9(14)10(12)13)8-3-2-4-15-11(8)16/h2-4,6,9-10H,5,14H2,1H3
- InChIKey: HWOGAVBREWNOQF-UHFFFAOYSA-N
- SMILES: FC(C(CC1=CN(C)C2C1=CC=CN=2)N)F
計算された属性
- 精确分子量: 225.10775375g/mol
- 同位素质量: 225.10775375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 1.5
1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1969520-0.25g |
1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |
2228622-45-3 | 0.25g |
$1696.0 | 2023-09-16 | ||
Enamine | EN300-1969520-5.0g |
1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |
2228622-45-3 | 5g |
$5345.0 | 2023-06-01 | ||
Enamine | EN300-1969520-1g |
1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |
2228622-45-3 | 1g |
$1844.0 | 2023-09-16 | ||
Enamine | EN300-1969520-2.5g |
1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |
2228622-45-3 | 2.5g |
$3611.0 | 2023-09-16 | ||
Enamine | EN300-1969520-0.5g |
1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |
2228622-45-3 | 0.5g |
$1770.0 | 2023-09-16 | ||
Enamine | EN300-1969520-1.0g |
1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |
2228622-45-3 | 1g |
$1844.0 | 2023-06-01 | ||
Enamine | EN300-1969520-0.1g |
1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |
2228622-45-3 | 0.1g |
$1623.0 | 2023-09-16 | ||
Enamine | EN300-1969520-10.0g |
1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |
2228622-45-3 | 10g |
$7927.0 | 2023-06-01 | ||
Enamine | EN300-1969520-0.05g |
1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |
2228622-45-3 | 0.05g |
$1549.0 | 2023-09-16 | ||
Enamine | EN300-1969520-10g |
1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |
2228622-45-3 | 10g |
$7927.0 | 2023-09-16 |
1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amineに関する追加情報
1,1-Difluoro-3-{1-Methyl-1H-Pyrrolo[2,3-b]Pyridin-3-Yl}Propan-2-Amine: A Comprehensive Overview
The compound 1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine (CAS No. 2228622-45-3) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a fluorinated propane backbone with a pyrrolopyridine moiety. The pyrrolo[2,3-b]pyridine ring system is a key feature of this molecule, contributing to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of fluorinated compounds in modern drug discovery and materials science. The presence of two fluorine atoms in the propane backbone of this compound enhances its stability and bioavailability, making it an attractive candidate for pharmaceutical applications. Researchers have explored the antimicrobial properties of similar fluorinated molecules, suggesting that this compound may exhibit analogous behavior. Furthermore, the pyrrolopyridine moiety is known for its ability to act as a π-electron donor in various chemical reactions, which could be leveraged in the development of new materials or catalysts.
The synthesis of 1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. Key steps include the formation of the pyrrolopyridine ring system through cyclization reactions and subsequent fluorination to introduce the two fluorine atoms. The methyl group attached to the pyrrolopyridine ring adds another layer of complexity to the molecule's structure, potentially influencing its solubility and reactivity in different solvents.
One of the most promising applications of this compound lies in its potential use as a building block for more complex molecules. The combination of a fluorinated propane backbone and a pyrrolopyridine ring system provides chemists with a versatile platform for further functionalization. For instance, researchers have explored the use of similar compounds as intermediates in the synthesis of bioactive molecules, such as kinase inhibitors or GPCR modulators. The fluorinated propane backbone is particularly valuable in such contexts due to its ability to enhance molecular stability and reduce metabolic degradation.
From an environmental perspective, understanding the fate and transport of 1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amines in natural systems is crucial for assessing their potential impact on ecosystems. Studies have shown that fluorinated compounds can persist in the environment due to their strong carbon-fluorine bonds. However, the presence of other functional groups in this molecule may influence its biodegradation pathways. Further research is needed to fully understand how this compound interacts with biological systems and environmental processes.
In conclusion, 1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-Yl}propan-amines represent an exciting area of study within organic chemistry. Their unique structure and functional groups offer opportunities for innovation across multiple disciplines. As researchers continue to explore their properties and applications, it is likely that these compounds will play an increasingly important role in both academic research and industrial development.
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